molecular formula C10H8ClNOS2 B3353003 3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one CAS No. 52167-15-4

3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one

Cat. No.: B3353003
CAS No.: 52167-15-4
M. Wt: 257.8 g/mol
InChI Key: RMMWUAGJTSNSCJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-thioxo-1,3-thiazinan-4-one is a chemical compound with the CAS Number 52167-15-4 and a molecular formula of C 10 H 8 ClNOS 2 . It has a molecular weight of 257.76 g/mol . This compound is part of the important thiazinanone and thiazolidinone family of heterocyclic scaffolds, which are recognized as privileged structures in modern medicinal chemistry due to their wide spectrum of biological activities . This scaffold is of significant interest in early-stage anticancer research. Thiazolidin-4-one derivatives, which are structurally similar, have been extensively studied and demonstrate considerable potential as anticancer agents . Research indicates these compounds can act as multi-target enzyme inhibitors, with their bioactivity often linked to the inhibition of specific enzymes or interaction with cancer cell lines . The structure of this compound, featuring a chlorophenyl substituent, is a typical pharmacophore modification that researchers utilize to optimize biological activity and explore structure-activity relationships (SAR) . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS2/c11-7-1-3-8(4-2-7)12-9(13)5-6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMWUAGJTSNSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N(C1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506269
Record name 3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52167-15-4
Record name 3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chlorophenyl 2 Thioxo 1,3 Thiazinan 4 One and Its Analogues

Classical Synthetic Approaches to 1,3-Thiazinan-4-one Scaffolds

The construction of the 1,3-thiazinan-4-one ring system is typically achieved through cyclocondensation and multicomponent reactions, which efficiently assemble the core structure from acyclic precursors. Ring transformation reactions, while less common for this specific scaffold, also represent a potential synthetic route.

Cyclocondensation reactions are a fundamental strategy for heterocycle synthesis, involving the formation of a ring from one or more molecules with the elimination of a small molecule, such as water.

Primary amines are versatile starting materials that can be used to introduce the N3-substituent of the thiazinan ring. The reaction of a primary amine with carbon disulfide is a common method for generating dithiocarbamates or isothiocyanates. These intermediates are highly reactive and can undergo subsequent cyclization with a suitable three-carbon electrophile to form the 2-thioxo-1,3-thiazinan-4-one ring.

For instance, a primary amine (R-NH₂) can react with carbon disulfide (CS₂) to form a dithiocarbamic acid intermediate, which can then react with a derivative of 3-mercaptopropionic acid to build the heterocyclic ring. Alternatively, primary amines are converted into isothiocyanates (R-N=C=S), which serve as key synthons for the thiazinan-4-one core.

3-Mercaptopropionic acid is a bifunctional molecule containing both a thiol and a carboxylic acid group, making it an ideal precursor for the 1,3-thiazinan-4-one skeleton. nih.gov It provides the sulfur atom at position 1 and the carbons at positions 4, 5, and 6 of the ring. A prevalent method involves the reaction of 3-mercaptopropionic acid with an imine (formed in situ from a primary amine and an aldehyde). nih.gov In this reaction, the thiol group of the mercaptopropionic acid adds to the imine carbon, and subsequent intramolecular amidation between the amine and the carboxylic acid group closes the ring to yield the final 1,3-thiazinan-4-one product. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. researchgate.net The synthesis of 2,3-disubstituted-1,3-thiazinan-4-ones is frequently accomplished via a one-pot, three-component cyclocondensation of an amine, a substituted benzaldehyde, and 3-mercaptopropionic acid. nih.govnih.gov This approach is valued for its operational simplicity, atom economy, and the ability to generate diverse libraries of compounds by varying the starting materials.

The reaction proceeds through the initial formation of an imine from the amine and aldehyde, followed by the addition of the thiol from 3-mercaptopropionic acid, and finally, an intramolecular cyclization that forms the thiazinan-4-one ring. researchgate.net

Table 1: Representative Three-Component Synthesis of 1,3-Thiazinan-4-one Derivatives

Amine PrecursorAldehydeMercapto-AcidProductYield (%)
1-(2-aminoethyl)pyrrolidine (B145720)Benzaldehyde3-Mercaptopropionic acid2-Phenyl-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one83%
1-(2-aminoethyl)pyrrolidine4-Chlorobenzaldehyde3-Mercaptopropionic acid2-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one85%
1-(2-aminoethyl)pyrrolidine4-Fluorobenzaldehyde3-Mercaptopropionic acid2-(4-Fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one81%
1-(2-aminoethyl)pyrrolidine4-Nitrobenzaldehyde3-Mercaptopropionic acid2-(4-Nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one72%

Data synthesized from studies on multicomponent reactions for thiazinan-4-one synthesis. researchgate.net

The synthesis of 1,3-thiazin-4-ones via the transformation of other heterocyclic systems is a less frequently reported strategy compared to cyclocondensation or MCRs. researchgate.net In principle, heterocycles such as 1,3-oxazinan-4-ones could serve as precursors, where a ring-opening and subsequent re-cyclization with a sulfur source could yield the desired thiazinan-4-one. However, the literature predominantly focuses on the synthesis from acyclic precursors. Interestingly, some studies have noted the reverse reaction, where 1,3-thiazinan-4-ones undergo acid-catalyzed ring-opening to form thioacetals. nsf.gov The reverse of this process, forming the ring from a suitable open-chain thioacetal, has been suggested as a potential, albeit uncommon, synthetic route. nsf.gov

Cyclocondensation Reactions in Thiazinan Ring Formation

Targeted Synthesis of 3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one

While a specific, documented synthesis for this compound is not widely available in the surveyed literature, a logical synthetic route can be designed based on the classical methodologies described above. The most direct approach would involve the cyclocondensation of precursors that provide the key structural elements: the 4-chlorophenyl group at the N3 position, the thioxo group at C2, and the six-membered thiazinan-4-one backbone.

A plausible synthetic strategy would utilize 4-chlorophenyl isothiocyanate as a key starting material. This compound provides both the N-aryl substituent and the C2-thioxo functionality. The reaction would proceed via cyclocondensation with a derivative of 3-mercaptopropionic acid.

The proposed steps are as follows:

Reaction of 4-chlorophenyl isothiocyanate with an acrylic acid derivative: In this step, 4-chlorophenyl isothiocyanate could react with an acrylic acid ester via a Michael-type addition of the nitrogen to the double bond, or through the reaction of a pre-formed dithiocarbamate (B8719985).

Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular cyclization. The thiol group would attack the ester or carboxylic acid function, leading to the formation of the 1,3-thiazinan-4-one ring with the elimination of an alcohol or water molecule.

This targeted approach leverages well-established reaction principles to construct the specific this compound structure.

Stepwise Synthetic Pathways

Traditional synthetic approaches to this compound often involve a multi-step sequence, allowing for the careful construction and purification of key intermediates.

Preparation of Key Intermediates

A common and crucial intermediate in the synthesis of the target compound is the corresponding dithiocarbamate salt. This is typically prepared by reacting 4-chloroaniline (B138754) with carbon disulfide in the presence of a base, such as triethylamine (B128534) or potassium carbonate. mdpi.comnih.gov The resulting N-(4-chlorophenyl)dithiocarbamate is a versatile precursor for subsequent cyclization reactions. The order of reagent addition in dithiocarbamate synthesis generally does not affect the final product, provided the stoichiometry is correct. nih.gov

Another key intermediate is an α,β-unsaturated carboxylic acid or a suitable derivative, which provides the three-carbon backbone necessary for the formation of the six-membered thiazinane ring.

Final Cyclization Steps for Thiazinan-4-one Formation

The final and critical step in the stepwise synthesis is the cyclization of the pre-formed intermediates. This is often achieved through a Michael addition of the dithiocarbamate to an α,β-unsaturated carbonyl compound, followed by an intramolecular condensation. mdpi.comfigshare.com For instance, the reaction of a dithiocarbamate with 3-halopropanoic acid or acrylic acid derivatives leads to the formation of the thiazinan-4-one ring system. The reaction conditions for this cyclization can vary, often requiring heating in a suitable solvent.

One-Pot Synthetic Strategies for Efficiency Enhancement

To improve efficiency, reduce waste, and simplify reaction procedures, one-pot synthetic strategies have been developed for thiazinan-4-one derivatives. These methods combine multiple reaction steps into a single procedural operation, avoiding the isolation and purification of intermediates.

One-pot, three-component reactions involving an aromatic amine (like 4-chloroaniline), carbon disulfide, and a Michael acceptor (such as an α,β-unsaturated ester or acid) have proven to be an effective approach. nih.govorganic-chemistry.org This strategy often proceeds under mild conditions and can be facilitated by a catalyst. researchgate.net The use of various catalysts, including bismuth salts and nano-magnetic particles, has been explored to promote these reactions. researchgate.net Such methodologies are highly atom-economical and offer a streamlined route to the desired products. organic-chemistry.org

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
Aromatic AmineAromatic AldehydeMercaptoacetic AcidBi(SCH2COOH)3, Solvent-freeThiazolidin-4-one researchgate.net
SulfadiazineSubstituted BenzaldehydeMercaptoacetic AcidAcetic AcidThiazolidin-4-one derivative ekb.eg
Ethyl 3-aminopropionate hydrochlorideAromatic AldehydeThioglycolic AcidToluene, HeatEthyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionate nih.govnih.gov

Green Chemistry Principles in the Synthesis of Thiazinan-4-one Derivatives

In recent years, there has been a significant shift towards the incorporation of green chemistry principles in the synthesis of heterocyclic compounds to minimize environmental impact. bohrium.commdpi.com This includes the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods, such as reduced reaction times, improved yields, and often cleaner reaction profiles. sruc.ac.ukresearchgate.net The synthesis of thiazolidin-4-one and related thiazinan-4-one derivatives has been successfully achieved using microwave-assisted protocols. rsc.orgrasayanjournal.co.in For instance, the one-pot, three-component synthesis of thiazolidin-4-ones can be significantly accelerated under microwave irradiation, with reaction times decreasing from hours to minutes. ekb.egresearchgate.net

Conventional Method TimeMicrowave Method TimeYield ImprovementReference
8.5-14.5 hours6.5-11 minutesSignificant ekb.eg
HoursMinutesImproved researchgate.net

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use and disposal of often hazardous organic solvents. bohrium.com The synthesis of dithiocarbamates, key precursors for the target compound, can be efficiently carried out in a one-pot reaction of amines, carbon disulfide, and alkyl halides without a catalyst and under solvent-free conditions. organic-chemistry.org Similarly, the one-pot synthesis of thiazolidin-4-ones has been reported under solvent-free conditions, sometimes utilizing a solid support or a catalyst that can be easily recovered and reused. researchgate.net These solvent-free approaches not only reduce environmental pollution but also simplify the work-up procedure.

Catalyst-Free Approaches and Alternative Catalysts

The synthesis of 2-thioxo-1,3-thiazinan-4-one derivatives can be achieved efficiently through catalyst-free, one-pot procedures. One notable solvent-free method involves the reaction of a primary amine with carbon disulfide to form a carbamodithioic acid intermediate. This intermediate then undergoes a Michael addition to itaconic anhydride (B1165640), followed by an intramolecular cyclization to yield the final 2-(3-alkyl-4-oxo-2-thioxo-1,3-thiazinan-5-yl) acetic acid derivatives. nih.gov This approach is valued for its operational simplicity and adherence to green chemistry principles by avoiding the use of potentially toxic solvents and catalysts.

Another prominent strategy is the one-pot, three-component cyclocondensation reaction. This method typically involves an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid, such as 3-mercaptopropionic acid. nih.govtandfonline.com While some variations may use catalysts to facilitate the reaction, many examples proceed efficiently under neutral, catalyst-free conditions, often requiring only heat. tandfonline.com These multi-component reactions are highly efficient, combining several synthetic steps into a single operation, which saves time, resources, and reduces waste.

Ultrasonic Irradiation in Chemical Synthesis

Ultrasonic irradiation has emerged as a powerful and green technique in organic synthesis, offering significant advantages over conventional heating methods. nih.govresearchgate.net The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon creates localized "hot spots" with extremely high temperatures and pressures, which can dramatically enhance reaction rates and yields. researchgate.net

In the context of heterocyclic synthesis, ultrasound has been successfully employed to produce a variety of compounds, including thiazoles and dihydropyrimidinones, under milder conditions and in significantly shorter reaction times. nih.govmdpi.com For instance, catalyst-free, three-component reactions for synthesizing N-(4-arylthiazol-2-yl)hydrazones have been shown to proceed with better yields and in shorter times under ultrasonic irradiation compared to silent (non-irradiated) conditions. nih.gov This technique is particularly beneficial for multi-component reactions, where it can promote efficient mixing and mass transfer, leading to improved outcomes. mdpi.com The application of sonochemistry to the synthesis of this compound and its analogues represents a promising avenue for process optimization, reducing energy consumption and reaction times. researchgate.net

Derivatization Strategies for Structural Diversity

The 1,3-thiazinan-4-one scaffold is amenable to a wide range of modifications, allowing for the systematic exploration of structure-activity relationships. Derivatization can be targeted at several key positions, including the nitrogen atom at the N-3 position, the thioxo group at C-2, and the methylene (B1212753) carbons at C-5 and C-6.

Introduction of Varied Substituents at the N-3 Position

The N-3 position of the thiazinan ring is a common site for introducing structural diversity. The three-component reaction involving a primary amine, an aldehyde, and 3-mercaptopropionic acid is a direct method for installing a wide array of substituents at this position. nih.gov By varying the primary amine precursor, a library of N-3 substituted 1,3-thiazinan-4-ones can be generated. For example, using 1-(2-aminoethyl)pyrrolidine as the amine component yields 3-(2-(pyrrolidin-1-yl)ethyl)-substituted thiazinan-4-ones. tandfonline.com This strategy allows for the incorporation of various functional groups and steric properties, depending on the choice of the starting amine.

Below is a table of representative N-3 substituted 1,3-thiazinan-4-one analogues synthesized via a one-pot, three-component reaction.

Data sourced from a study on the synthesis of thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine. tandfonline.com

Modifications at the C-2 Thioxo Group

The C-2 thioxo (C=S) group offers another site for chemical modification. One common transformation is its conversion to a C-2 imino group. This can be achieved by using thioureas instead of dithiocarbamates in the cyclization reaction. For instance, the reaction of α,β-unsaturated carboxylic esters with thioureas can lead to the formation of 2-imino-1,3-thiazinan-4-ones. nih.gov Similarly, reacting chalcones with thiourea (B124793) in the presence of a base can yield 2-amino-1,3-thiazine derivatives, which are structurally related. rdd.edu.iq These modifications alter the electronic properties and hydrogen bonding capabilities of the molecule at this position. Further reactions, such as S-alkylation of the thioxo group, could also be envisioned to introduce additional diversity.

Functionalization of the C-5 and C-6 Positions of the Thiazinan Ring

The C-5 and C-6 positions of the thiazinan ring, being part of the carbon backbone, can also be functionalized, although this often requires different synthetic strategies. Functionalization at the C-5 position can be achieved by using substituted building blocks during the ring synthesis. As mentioned previously, the reaction between a primary amine, carbon disulfide, and itaconic anhydride results in a carboxymethyl group at the C-5 position, yielding 2-(3-alkyl-4-oxo-2-thioxo-1,3-thiazinan-5-yl) acetic acid derivatives. nih.gov This provides a handle for further modifications, such as amide or ester formation.

The table below shows examples of C-5 functionalized 2-thioxo-1,3-thiazinan-4-ones.

Direct C-H functionalization on a pre-formed thiazinan ring is more challenging but represents a modern approach to derivatization. mdpi.comnih.gov While specific examples for the this compound core are not detailed in the provided sources, general advances in transition-metal-catalyzed C-H activation could potentially be applied to introduce substituents at the C-5 and C-6 positions. nih.gov

Structural Elucidation and Conformational Analysis of 3 4 Chlorophenyl 2 Thioxo 1,3 Thiazinan 4 One

Advanced Spectroscopic Characterization Methodologies

To fully characterize the structure and conformation of 3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one, a suite of advanced spectroscopic techniques would be required. The hypothetical application of these methods is described below.

NMR spectroscopy would be the primary tool for elucidating the precise connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the 4-chlorophenyl ring and the aliphatic protons of the thiazinan-4-one ring. The aromatic protons would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The aliphatic protons on the six-membered ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The chemical shifts and coupling constants would provide valuable information about the electronic environment and dihedral angles between protons, aiding in conformational analysis.

Hypothetical ¹H NMR Data Table

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH Data not available d Data not available
Aromatic CH Data not available d Data not available
Aliphatic CH₂ Data not available m Data not available

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbon (C=O), the thiocarbonyl carbon (C=S), the aromatic carbons of the 4-chlorophenyl group, and the aliphatic carbons of the thiazinan-4-one ring. The chemical shifts of these carbons are indicative of their hybridization and chemical environment.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Chemical Shift (δ, ppm)
C=O Data not available
C=S Data not available
Aromatic C-Cl Data not available
Aromatic C-N Data not available
Aromatic CH Data not available
Aliphatic CH₂ Data not available

For hypothetical fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would be essential. The chemical shifts in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment of the fluorine atom, making it a powerful tool for studying substituent effects and conformational changes in fluorinated molecules.

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aliphatic protons in the thiazinan-4-one ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the stereochemistry and preferred conformation of the molecule in solution.

Vibrational spectroscopy techniques like IR and Raman would be used to identify the characteristic functional groups present in the molecule. The IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) and thiocarbonyl (C=S) stretching vibrations. The positions of these bands provide insight into the ring strain and electronic effects within the molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for identifying the C-S and S-S stretching vibrations, as well as the aromatic ring modes.

Hypothetical IR and Raman Data Table

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C=O Stretch Data not available Data not available
C=S Stretch Data not available Data not available
Aromatic C=C Stretch Data not available Data not available
C-N Stretch Data not available Data not available
C-S Stretch Data not available Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental UV-Vis absorption data for this compound is not available in the reviewed literature. However, the electronic absorption spectrum of the compound can be predicted based on the chromophoric groups present in its structure. The molecule contains three main chromophores: the 4-chlorophenyl ring, the carbonyl group (C=O), and the thioxo group (C=S).

These functionalities are expected to give rise to two principal types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The conjugated system involving the aromatic ring and the lone pairs on the nitrogen atom interacting with the thioxo-carbonyl system would be the primary source of these transitions.

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen and sulfur atoms, to a π* antibonding orbital of the carbonyl or thioxo groups. These transitions occur at longer wavelengths compared to π → π* transitions.

The presence of the thioamide functional group (-N-C=S) and the ketone group within the heterocyclic ring, along with the substituted phenyl ring, would likely result in a complex spectrum with multiple absorption bands in the ultraviolet and possibly the visible regions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular formula for this compound is C₁₀H₈ClNOS₂. This corresponds to a monoisotopic molecular weight of approximately 256.97 g/mol . The presence of chlorine would be evident from a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of about one-third that of the molecular ion peak [M]⁺.

While an experimental mass spectrum for this specific compound is not reported in the surveyed literature, a plausible fragmentation pathway can be proposed based on its structure. Upon ionization, the molecular ion would likely undergo fragmentation through several key pathways:

Cleavage of the thiazinan ring: The heterocyclic ring could undergo fragmentation, potentially through a retro-Diels-Alder type reaction or by sequential loss of small molecules.

Loss of Carbon Monoxide (CO): A common fragmentation pathway for ketones is the expulsion of a neutral CO molecule (28 Da).

Fragmentation of the N-Aryl Bond: The bond between the nitrogen atom of the thiazinan ring and the chlorophenyl group could cleave, leading to fragments corresponding to the chlorophenyl radical or cation and the thiazinan-4-one radical.

Loss of Sulfur-containing fragments: Fragments corresponding to the loss of S, CS, or other sulfur-containing species may also be observed.

A summary of potential key fragments is presented in the table below.

Proposed Fragment Ion (Structure)m/z (for ³⁵Cl)Plausible Origin
[C₁₀H₈ClNOS₂]⁺257Molecular Ion [M]⁺
[C₉H₈ClNS₂]⁺229Loss of CO from [M]⁺
[C₆H₄Cl]⁺111Chlorophenyl cation
[C₄H₄NOS₂]⁺146Thiazinan ring fragment after N-Caryl cleavage

X-ray Crystallography for Solid-State Structure Determination

A search of the scientific literature did not yield a reported single-crystal X-ray structure for this compound. Consequently, definitive experimental data on its solid-state structure and conformation is not available.

As no crystal structure has been published for the title compound, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates cannot be provided.

Without crystallographic data, a definitive analysis of the specific intermolecular interactions that stabilize the crystal lattice of this compound is not possible. Such an analysis requires precise knowledge of the molecular packing and distances between adjacent molecules in the solid state.

The conformation of the six-membered thiazinan ring (e.g., chair, boat, twist-boat) and the dihedral angle between the plane of the heterocyclic ring and the 4-chlorophenyl substituent in the solid state are unknown, as this information is derived from single-crystal X-ray diffraction analysis, which has not been reported for this compound.

Chirality and Stereochemical Aspects in Thiazinan-4-one Chemistry

The molecule this compound is achiral. An analysis of its structure reveals the absence of any chiral centers, chiral axes, or chiral planes. The molecule possesses a plane of symmetry that bisects the 4-chlorophenyl ring, the N3, C4, and O atoms, rendering it superimposable on its mirror image.

However, the thiazinan ring does contain prochiral centers. The methylene (B1212753) carbons at position 5 (-CH₂-) and position 6 (-CH₂-) are prochiral. The two hydrogen atoms attached to each of these carbons are diastereotopic. The substitution of one of these hydrogens with a different group would create a new stereocenter, leading to the formation of a chiral molecule. Therefore, while the parent compound is achiral, it serves as a precursor for the synthesis of chiral derivatives of thiazinan-4-one.

Computational and Theoretical Studies on 3 4 Chlorophenyl 2 Thioxo 1,3 Thiazinan 4 One

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular and electronic properties of compounds like 3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one.

Geometry Optimization and Conformational Energy Landscapes

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of the molecule to changes in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

While specific calculated values for this compound are not available in the literature, a representative table of how such data would be presented is shown below.

Table 1: Hypothetical Global Reactivity Descriptors for this compound
ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO-Data not available
LUMO EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialI-EHOMOData not available
Electron AffinityA-ELUMOData not available
Electronegativityχ(I + A) / 2Data not available
Chemical Hardnessη(I - A) / 2Data not available
Chemical SoftnessS1 / 2ηData not available
Electrophilicity Indexωχ² / 2ηData not available

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the thioxo group, making these sites potential targets for electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the thiazinane ring and the chlorophenyl group.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

Comparing the calculated spectrum with an experimentally obtained spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. This correlation helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. Key vibrational modes for this compound would include the C=O stretching of the ketone, the C=S stretching of the thione, and various vibrations associated with the thiazinane and chlorophenyl rings.

A hypothetical comparison of experimental and calculated vibrational frequencies is presented in the table below.

Table 2: Hypothetical Vibrational Frequencies for this compound
Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)
C=O StretchData not availableData not available
C=S StretchData not availableData not available
Aromatic C-H StretchData not availableData not available
Aliphatic C-H StretchData not availableData not available
C-N StretchData not availableData not available
C-Cl StretchData not availableData not available

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) for a molecule. These predictions are based on the calculated electron density around each nucleus in the optimized molecular structure.

By comparing the predicted NMR chemical shifts with experimental data, the structure of a synthesized compound can be confirmed. This is particularly useful for complex molecules where the assignment of NMR signals can be challenging. For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule.

The following table illustrates how a comparison between experimental and predicted NMR data would be structured.

Table 3: Hypothetical 13C NMR Chemical Shifts for this compound
Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C=OData not availableData not available
C=SData not availableData not available
Aromatic C-ClData not availableData not available
Aromatic C-HData not availableData not available
Thiazinane CH2Data not availableData not available

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with a solvent.

In an MD simulation, the motion of each atom in the system is calculated over a series of small time steps, based on a classical force field that describes the interactions between atoms. For this compound, an MD simulation could be performed with the molecule surrounded by solvent molecules (e.g., water or an organic solvent) to mimic its behavior in solution.

Quantum Chemical Investigations of Reaction Pathways and Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. youtube.com These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed picture of reaction pathways at the molecular level.

For heterocyclic systems like 1,3-thiazinan-4-ones, quantum chemical studies can illuminate the intricacies of their synthesis. The common synthesis route for related five-membered thiazolidin-4-ones involves a multi-component cyclocondensation reaction. researchgate.netnih.gov Theoretical modeling of this type of reaction for this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy geometries of the starting materials (e.g., an appropriate amine, aldehyde, and a sulfur-containing acid) and the final thiazinanone product.

Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate for key steps, such as imine formation and subsequent cyclization.

Energy Profile Mapping: Calculating the relative energies of reactants, intermediates, transition states, and products to determine the reaction's thermodynamic and kinetic feasibility.

Studies on similar thiazine (B8601807) derivatives have used DFT to analyze reactivity and stability, showing how electronic properties predicted by theory can explain the observed chemical behavior. researchgate.netsciepub.com Such an analysis for this compound would clarify its formation mechanism and predict its stability and potential side reactions.

In Silico Approaches for Structure-Based Research and Design

In silico techniques use computer simulations to model molecular interactions and predict biological activity or material properties, accelerating the research and development process. For this compound, these approaches are crucial for exploring its potential in medicinal chemistry and materials science.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. researchgate.nettbzmed.ac.ir This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

While specific docking studies for this compound are not available, research on analogous 3-aryl-2-thioxo-quinazolin-4(1H)-one and thiazinane derivatives highlights potential biological targets. scispace.comnih.gov For instance, related compounds have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and xanthine (B1682287) oxidase. scispace.comnih.gov A hypothetical docking study of this compound against COX-2 could reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory potential.

Illustrative Docking Results for this compound against a Hypothetical Target (e.g., COX-2)

ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsThe carbonyl oxygen at position 4 could act as a hydrogen bond acceptor with backbone NH groups of residues like Arginine or Serine in the active site.
Hydrophobic InteractionsThe 4-chlorophenyl ring is expected to form strong hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine, Tryptophan, or Phenylalanine.
Other InteractionsThe thioxo group (C=S) and the second sulfur atom in the thiazinane ring could engage in specific interactions with the protein environment.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. dmed.org.ua A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as inhibitory concentration (IC50).

QSAR studies have been successfully applied to thiazinane and benzthiazinan derivatives to model their COX-2 inhibitory activity. scispace.com In one such study, a linear QSAR model was developed that correlated activity with specific 2D and 3D descriptors, demonstrating the predictive power of this approach. scispace.com For a series of analogs of this compound, a QSAR model could take the following general form:

log(1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + c3(Descriptor 3) + constant

Where the descriptors could represent properties like:

Topological descriptors: Related to molecular connectivity and shape.

Electronic descriptors: Such as partial charges, dipole moment, or HOMO/LUMO energies.

Hydrophobic descriptors: Like the partition coefficient (logP).

Illustrative Data for a QSAR Model of Thiazinanone Derivatives

Compound AnalogDescriptor 1 (e.g., LogP)Descriptor 2 (e.g., Dipole Moment)Observed Activity log(1/IC50)Predicted Activity log(1/IC50)
Analog 1 (Parent)3.52.1 D5.25.1
Analog 2 (-F subst.)3.62.5 D5.45.5
Analog 3 (-OH subst.)3.11.8 D4.84.7
Analog 4 (-CH3 subst.)3.92.0 D5.65.7

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated around a molecule, and the distances from the surface to the nearest atoms inside and outside are used to create a 2D "fingerprint plot." This plot provides a quantitative summary of the different types of intermolecular contacts.

This analysis has been applied to chlorophenyl-containing thiazolidin-4-one derivatives to explore the non-covalent interactions that stabilize the crystal structure. nih.gov For this compound, a Hirshfeld analysis would be expected to reveal significant contributions from:

H···H contacts: Typically the most abundant type of interaction.

Cl···H/H···Cl contacts: Due to the presence of the chlorine atom, these interactions would be a major contributor to the crystal packing.

O···H/H···O and S···H/H···S contacts: Involving the carbonyl oxygen and sulfur atoms.

Complementary to Hirshfeld analysis, the Reduced Density Gradient (RDG) method provides a way to visualize weak non-covalent interactions in real space. researchgate.netresearchgate.netchemrxiv.org An RDG plot colors regions of low electron density based on the nature of the interaction, distinguishing between attractive forces (like hydrogen bonds) and steric repulsion.

Typical Intermolecular Contact Contributions from Hirshfeld Analysis of a Related Compound

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H31%
Cl···H/H···Cl21%
C···H/H···C17%
O···H/H···O11%
S···H/H···S8%
Other12%

Note: Data is representative of a similar chloro-substituted heterocyclic compound and serves as an illustration. nih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, such as frequency conversion and all-optical switching. Theoretical calculations are a primary tool for predicting the NLO response of new molecules. The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response, respectively.

Thiazolidinone derivatives have been investigated for their NLO properties, with studies showing that substitutions can significantly enhance the NLO response. researchgate.netresearchgate.net For this compound, quantum chemical calculations could be used to compute its NLO properties. The presence of donor (sulfur, nitrogen) and acceptor (carbonyl) groups within the heterocyclic scaffold suggests it may possess a significant NLO response. A typical theoretical study would involve optimizing the molecular geometry using DFT and then calculating the static and dynamic polarizability and hyperpolarizability values.

Illustrative Theoretical NLO Properties for this compound

NLO PropertyCalculated Value (a.u.)Significance
Dipole Moment (μ)3.5 DIndicates charge asymmetry, often necessary for a strong NLO response.
Mean Polarizability (α)1.8 x 10-23 esuMeasures the molecule's linear response to an electric field.
First Hyperpolarizability (β_tot)1500 a.u.Quantifies the second-order NLO response; larger values indicate a stronger effect.

Note: These values are hypothetical and serve to illustrate the type of data generated from NLO computational studies.

Chemical Reactivity and Transformations of 3 4 Chlorophenyl 2 Thioxo 1,3 Thiazinan 4 One

Nucleophilic and Electrophilic Reactivity of the Thiazinan Scaffold

The 3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one molecule possesses several reactive centers, making it susceptible to attack by both nucleophiles and electrophiles. The reactivity of this scaffold is analogous in many ways to the well-studied 5-membered rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) system.

Nucleophilic Centers:

Thioxo Sulfur (C-2): The exocyclic sulfur atom of the thioamide group is a primary nucleophilic site. It readily reacts with a variety of electrophiles, most notably alkylating and acylating agents. mdpi.com

Methylene (B1212753) Group (C-5): The protons on the C-5 methylene group are acidic due to their position between the ring sulfur atom and the C-4 carbonyl group. This allows for deprotonation by a suitable base, generating a carbanion that can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. nih.gov

Electrophilic Centers:

Carbonyl Carbon (C-4): The carbon atom of the amide carbonyl group is a significant electrophilic site, susceptible to attack by strong nucleophiles, which can sometimes lead to ring-opening reactions.

Thioamide Carbon (C-2): The carbon of the C=S group also exhibits electrophilic character and can be attacked by nucleophiles, often leading to the displacement of the sulfur atom.

Reactions Involving the Thioxo Group (C=S) at C-2

The thioxo group at the C-2 position is one of the most reactive functionalities in the molecule, participating in a range of transformations.

S-Alkylation: The sulfur atom can be readily alkylated using alkyl halides in the presence of a base. This reaction proceeds via the formation of a thioenolate intermediate and is a common strategy for introducing various substituents at the C-2 position. For instance, related 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones undergo efficient S-alkylation with benzyl (B1604629) halides in the presence of potassium carbonate. mdpi.com This transformation converts the thioamide into a 2-(alkylthio)thiazinium salt or a neutral 2-(alkylthio)-1,3-thiazin-4-one derivative, which are versatile intermediates for further synthesis.

Conversion to 2-Imino Derivatives: The thioxo group can be replaced by an imino group through reactions with amines. This transformation often involves an initial S-alkylation to form a more reactive S-alkyl intermediate, which is then displaced by an amine. Alternatively, direct condensation with certain amino compounds can occur. This conversion is a key step in the synthesis of various biologically active 2-imino-thiazolidin-4-ones and related heterocycles. nih.gov

Oxidative Desulfurization (Conversion to 2-Oxo Derivatives): The C=S group can be converted to a carbonyl group (C=O) using various oxidizing agents. This reaction transforms the 2-thioxo-1,3-thiazinan-4-one into its corresponding 1,3-thiazinan-2,4-dione analog. Reagents like potassium permanganate, hydrogen peroxide, or peroxy acids have been used for similar transformations in related heterocyclic systems. scispace.com A notable method involves using sodamide in methanol (B129727) to efficiently convert 2-thioxo-quinazolin-4-ones to their 2,4-dione counterparts. scispace.com

The reactivity of the thioxo group is summarized in the table below.

Reaction TypeReagent Example(s)Product Type
S-AlkylationAlkyl Halide (e.g., Benzyl Bromide), Base (K₂CO₃)2-(Alkylthio)-1,3-thiazin-4-one
IminationAmines (often via S-alkyl intermediate)2-Imino-1,3-thiazinan-4-one
OxidationOxidizing agents (e.g., H₂O₂, NaNH₂)1,3-Thiazinan-2,4-dione

Influence of the 4-Chlorophenyl Substituent on Reactivity

The 4-chlorophenyl group attached to the nitrogen atom at position 3 significantly modulates the electronic properties and, consequently, the reactivity of the thiazinan ring. The chlorine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect).

The Hammett substituent constant (σ) provides a quantitative measure of these effects. For a para-chloro substituent, the σₚ value is +0.23, indicating a net electron-withdrawing character. stenutz.eu This has several important consequences for the reactivity of the this compound molecule:

Acidity of C-5 Protons: The electron-withdrawing nature of the 4-chlorophenyl group increases the acidity of the methylene protons at the C-5 position. By pulling electron density away from the ring, it stabilizes the resulting carbanion formed upon deprotonation, thereby facilitating reactions like Knoevenagel condensations.

Electrophilicity of Carbonyl and Thioamide Carbons: The inductive withdrawal of electrons by the N-aryl group enhances the electrophilicity of the C-4 carbonyl carbon and the C-2 thioamide carbon. This makes them more susceptible to nucleophilic attack.

Nucleophilicity of the Thioxo Sulfur: Conversely, the electron-withdrawing effect slightly reduces the nucleophilicity of the exocyclic sulfur atom at C-2, potentially slowing down reactions with electrophiles compared to analogs with electron-donating N-substituents.

Studies on related N-aryl heterocycles have shown that the electronic nature of the aryl substituent plays a crucial role in controlling reaction pathways and rates. wur.nlnih.gov For instance, in reactions where the N-aryl group participates in the stabilization of intermediates or transition states, its electronic properties can be decisive.

Ring-Opening and Ring-Contraction/Expansion Reactions of the Thiazinan System

The 1,3-thiazinan-4-one ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions.

Ring-Opening Reactions: Research has shown that six-membered 2,3-diaryl-2,3-dihydro-4H-1,3-thiazin-4-ones can undergo an acid-catalyzed ring-opening reaction. When exposed to catalytic amounts of p-toluenesulfonic acid monohydrate in the presence of water (even trace amounts in solvents like chloroform), these compounds can be transformed into dimeric ring-opened thioacetals. This transformation represents the conversion of an N,S-acetal into an S,S-acetal. This reactivity highlights a potential instability of the 1,3-thiazinan-4-one core under acidic conditions, which is an important consideration during synthesis, purification, and storage.

Ring-Contraction/Expansion Reactions: While ring transformations are known for various heterocyclic systems, specific examples of ring-contraction or ring-expansion reactions starting from the this compound scaffold are not well-documented in the reviewed literature. In related thiazolidinone chemistry, reactions with certain reagents can lead to ring-enlarged products. For example, the reaction of a 2-thioxo-4-oxo-1,3-thiazolidine derivative with 4-methoxyphenylazide was reported to yield a ring-enlarged thiazinonethione derivative alongside other products. researchgate.net Such transformations often proceed through complex multi-step mechanisms involving initial attack at a reactive site followed by bond cleavage and rearrangement. The potential for similar reactivity in the 1,3-thiazinan-4-one system remains an area for further investigation.

Synthesis of Hybrid Molecules Incorporating the 1,3-Thiazinan-4-one Core with Other Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The reactive sites within the molecule, particularly the thioamide group and the active methylene at C-5, provide handles for annulation reactions.

Synthesis of Pyrimido[2,1-b] researchgate.netmdpi.comthiazinones: The thioamide functionality is a key component in constructing fused pyrimidine (B1678525) rings. By reacting 2-thioxo-1,3-thiazin-4-one precursors with bifunctional electrophiles, it is possible to build the pyrimido[2,1-b] researchgate.netmdpi.comthiazinone core. For example, reactions of 2-thioxo-pyridopyrimidinones (which contain a similar reactive moiety) with reagents like arylidene malononitriles via Michael addition lead to the formation of fused pyrido[2′,3′:4,5]pyrimido[2,1-b] researchgate.netmdpi.comthiazinones. nih.gov Similarly, multicomponent reactions involving 2-amino-4H-1,3-thiazin-4-one derivatives, isocyanides, and acetylenedicarboxylates yield 4-oxo-4,6-dihydropyrimido[2,1-b] researchgate.netmdpi.comthiazine (B8601807) systems. mdpi.com These strategies highlight the utility of the thiazinone core in accessing complex fused heterocycles. researchgate.netmdpi.com

Synthesis of Thiazolo[3,2-a]thiazinones and Related Systems: The reaction of the thiazinone core with α-halocarbonyl compounds is a common strategy for constructing a fused thiazole (B1198619) ring. This typically involves an initial S-alkylation at the thioxo group, followed by an intramolecular cyclization and dehydration. This approach is widely used in the synthesis of thiazolo[3,2-a]pyrimidines from 2-thiouracil (B1096) derivatives, which are structurally analogous to the thiazinone system. nih.govresearchgate.netmdpi.com The reaction of 2-thiouracils with chloroethynylphosphonates, for instance, leads to the formation of phosphonylated thiazolo[3,2-a]oxopyrimidines. nih.gov

The following table summarizes representative synthetic strategies for creating hybrid molecules.

Starting CoreReagent(s)Fused Heterocyclic System
2-Amino-4H-1,3-thiazin-4-oneIsocyanide, Dialkyl AcetylenedicarboxylatePyrimido[2,1-b] researchgate.netmdpi.comthiazine mdpi.com
PyridopyrimidinethioneArylidene MalononitrilePyrido[2′,3′:4,5]pyrimido[2,1-b] researchgate.netmdpi.comthiazinone nih.gov
2-Thiouracil (analog)α-Halo Ketones/AcidsThiazolo[3,2-a]pyrimidine nih.gov

These examples demonstrate the versatility of the 2-thioxo-1,3-thiazinan-4-one scaffold as a synthon for developing novel, complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Advanced Methodologies in the Study of Thiazinan 4 One Compounds

High-Throughput Synthesis Techniques for Library Generation

High-throughput synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large libraries of structurally related compounds for biological screening. For the thiazinan-4-one scaffold, combinatorial and parallel synthesis strategies are particularly effective. These techniques typically rely on robust, multi-component reactions where diverse building blocks can be introduced to create a wide array of derivatives.

A common strategy for synthesizing thiazinan-4-one libraries is the one-pot, three-component cyclocondensation reaction. nih.govresearchgate.net This approach involves reacting an amine, an aldehyde, and a mercaptocarboxylic acid (like 3-mercaptopropionic acid) simultaneously. nih.gov To generate a library based on the 3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one structure, one could vary the aldehyde and mercapto-acid components while keeping the 4-chloroaniline (B138754) precursor constant.

The process is highly amenable to parallel synthesis formats, where reactions are carried out simultaneously in multi-well plates (e.g., 96-well plates). Reagents can be dispensed using robotic liquid handlers to ensure precision and speed. Polymer-supported synthesis, where one of the starting materials is attached to a solid resin, can also be employed to simplify purification; after the reaction, the desired product can be cleaved from the resin while excess reagents and by-products are washed away. acs.org Microwave-assisted synthesis is another technique that can significantly accelerate reaction times, making it suitable for the rapid production of compound libraries. researchgate.net

Table 1: Methodologies for Thiazinan-4-one Library Synthesis

TechniqueDescriptionAdvantagesApplicable Reaction
Parallel SynthesisSimultaneous synthesis of multiple compounds in a spatially separated manner (e.g., multi-well plates).Increased throughput, ease of automation, systematic variation of substituents.One-pot three-component cyclocondensation. nih.gov
Solid-Phase Organic Synthesis (SPOS)One reactant is immobilized on a polymer support, facilitating purification by simple filtration and washing.Simplified workup and purification, potential for full automation. researchgate.netMulti-step synthesis of heterocyclic scaffolds. acs.org
Microwave-Assisted SynthesisUse of microwave irradiation to rapidly heat reactions, significantly reducing reaction times.Drastic reduction in synthesis time, improved yields, better reaction control. researchgate.netThree-component condensation reactions. researchgate.net

Automation in Organic Synthesis and Characterization

Automation has revolutionized the synthesis and analysis of chemical compounds, offering increased efficiency, reproducibility, and safety. sigmaaldrich.com For a target like this compound, automated platforms can handle the entire workflow from synthesis to final characterization. merckmillipore.com

Modern automated synthesizers can perform a wide range of reactions, including the formation of N-heterocycles. sigmaaldrich.commerckmillipore.com These systems often use pre-packaged reagent cartridges for specific chemical transformations. youtube.com A chemist can input the starting materials, and the machine executes the multi-step synthesis, including heating, cooling, mixing, and reagent addition, without manual intervention. youtube.com

Following synthesis, the workflow seamlessly integrates automated purification. acs.org This typically involves robotic systems that perform liquid-liquid extractions or load the crude reaction mixture onto preparative chromatography columns. nih.gov The purified fractions are then automatically directed to analytical instruments for characterization. High-throughput nuclear magnetic resonance (NMR) spectroscopy, for instance, can be fully integrated into the workflow, allowing for the structural confirmation of dozens or even hundreds of compounds per day with minimal sample consumption. acs.org This integration of synthesis, purification, and analysis creates a closed-loop system that can dramatically accelerate the discovery and development process. researchgate.net

Chromatographic and Separation Techniques for Purification and Analysis

The purification of the final compound from starting materials, by-products, and catalysts is a critical step. For thiazinan-4-one derivatives, chromatographic techniques are the most powerful and widely used methods. unacademy.com

Column Chromatography: This is the most common method for purification on a laboratory scale. A glass column is packed with a stationary phase, typically silica (B1680970) gel. The crude product is loaded onto the top of the column and a solvent or mixture of solvents (the mobile phase) is passed through. Separation occurs based on the differential adsorption of the components to the silica gel. For moderately polar compounds like thiazinan-4-ones, common solvent systems include mixtures of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate). researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, HPLC is the method of choice. unibo.it Preparative HPLC is used to isolate larger quantities of a purified compound, while analytical HPLC is used to assess purity and quantify the compound. nih.gov For thiazinan-4-one derivatives, reverse-phase HPLC is often employed, using a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically mixtures of water with acetonitrile (B52724) or methanol). Detection is commonly performed using a UV-Vis detector, which is effective for compounds containing aromatic rings. unibo.it

Chiral Separation: For thiazinan-4-ones that are chiral, specialized chromatographic techniques are required to separate the enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), can resolve racemic mixtures into individual enantiomers, which is essential as different enantiomers can have distinct biological activities. researchgate.net

Table 2: Chromatographic Techniques for Thiazinan-4-one Purification

TechniqueStationary PhaseTypical Mobile PhasePrimary Use
Column ChromatographySilica GelHexane/Ethyl Acetate, Toluene/Ethanol researchgate.netBulk purification of crude product.
Reverse-Phase HPLCC18-bonded silicaAcetonitrile/Water, Methanol (B129727)/WaterHigh-purity separation and analytical purity assessment. unibo.it
Chiral HPLCChiral Stationary Phase (e.g., Chiralpak)Hexane/IsopropanolSeparation of enantiomers from a racemic mixture. researchgate.net

Crystallization Techniques for Single-Crystal Growth

Obtaining a single crystal of a compound is the definitive goal for unambiguous structure determination via X-ray crystallography. The process of growing a high-quality single crystal can be challenging and often requires screening multiple conditions. Several techniques are commonly used for organic molecules like this compound. youtube.com

The key principle is to allow the molecules to transition slowly from a disordered state (in solution) to a highly ordered crystalline lattice. youtube.com This requires creating a supersaturated solution from which the compound will slowly precipitate.

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the compound increases, eventually leading to the formation of crystals. youtube.com

Vapor Diffusion: This method involves two chambers. A concentrated solution of the compound is placed in an inner vial, which is then placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. youtube.com Common setups include hanging drop, sitting drop, and vial-in-beaker arrangements.

Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then cooled slowly and controllably. youtube.com As the solution cools, the solubility decreases, leading to crystal growth.

The choice of solvent is critical for success. youtube.com For sulfur-containing heterocycles, solvents like toluene, xylenes, ethanol, ethyl acetate, and acetonitrile are often effective. youtube.compitt.edu

Table 3: Common Crystallization Methods for Organic Compounds

MethodPrincipleTypical Solvents/Anti-solventsKey Factor
Slow EvaporationGradual increase in concentration as solvent evaporates. youtube.comToluene, Dichloromethane, Ethyl Acetate. pitt.eduSlow, controlled rate of evaporation.
Vapor Diffusion (Liquid-Vapor)Diffusion of an anti-solvent vapor into the compound solution decreases solubility. youtube.comSolution: Toluene; Anti-solvent: Hexane. Solution: Acetonitrile; Anti-solvent: Diethyl ether.Differential volatility and miscibility of solvents.
Slow CoolingDecreased solubility upon gradual reduction of temperature. youtube.comEthanol, Methanol, Acetonitrile.Slow and steady cooling rate to avoid rapid precipitation.

Future Directions and Emerging Research Avenues in Thiazinan 4 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazinan-4-one scaffolds has traditionally relied on multi-step procedures that often involve harsh reaction conditions, hazardous solvents, and stoichiometric reagents. The future of synthetic chemistry in this area is geared towards the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship. mdpi.com

Future research will likely prioritize one-pot, multicomponent reactions (MCRs) that construct the thiazinan-4-one core in a single, convergent step from simple precursors. nih.gov These methods not only improve atom economy but also reduce waste and energy consumption. Methodologies that have proven successful for the related thiazolidin-4-one synthesis, such as using water as a solvent or employing catalysts like L-proline, represent a promising starting point for developing greener protocols for thiazinan-4-ones. benthamdirect.comresearchgate.net

Furthermore, the adoption of alternative energy sources is a key emerging trend. Techniques such as microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. tandfonline.comresearchgate.net The exploration of solvent-free reaction conditions, potentially using mechanical grinding or solid-phase catalysts, further aligns with the goals of sustainable chemistry. researchgate.net The development of recyclable catalysts, including biocatalysts or supported metal catalysts, will be crucial in minimizing the environmental footprint of synthesizing compounds like 3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one.

Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Approaches

Feature Conventional Synthesis Future Sustainable Methodologies
Approach Stepwise synthesis, often requiring isolation of intermediates. One-pot, multicomponent reactions (MCRs).
Solvents Use of volatile organic compounds (VOCs) like benzene (B151609) or toluene. Aqueous media, ionic liquids, or solvent-free conditions.
Energy Input Prolonged conventional heating (reflux). Microwave irradiation, sonication.
Catalysts Stoichiometric and often toxic reagents (e.g., strong acids/bases). Recyclable catalysts, organocatalysts (e.g., L-proline), biocatalysts.
Waste Generation High E-factor (Environmental Factor), significant byproduct formation. Low E-factor, high atom economy, minimal waste.
Reaction Time Typically several hours to days. Minutes to a few hours.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel thiazinan-4-one derivatives. nih.gov These computational tools can analyze vast datasets of chemical reactions and molecular structures to identify complex patterns that are not apparent to human researchers. nih.govresearchgate.net

In the context of this compound, AI can be employed in several key areas. Firstly, ML models can predict the outcomes of unknown reactions, including yield and potential byproducts, thereby optimizing synthetic routes before any experiments are conducted in the lab. nih.gov This predictive power can guide chemists to select the most promising reaction conditions, saving time and resources.

Secondly, generative AI models can design novel thiazinan-4-one derivatives de novo. nih.gov By training on known bioactive molecules, these algorithms can propose new structures with a high probability of possessing desired properties, such as enhanced biological activity or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This allows for a targeted exploration of chemical space around the core scaffold. For example, AI could generate thousands of virtual analogs of this compound, varying substituents to predict their binding affinity to a specific biological target. mitacs.caspringernature.com

Table 2: Applications of AI/ML in the Thiazinan-4-one Design Cycle

Stage AI/ML Application Objective
Synthesis Planning Retrosynthesis Prediction Algorithms To identify the most efficient and feasible synthetic pathways.
Reaction Optimization Reaction Outcome & Yield Prediction Models To forecast the success of a reaction under various conditions (catalyst, solvent, temperature).
Compound Design Generative Models (e.g., VAEs, RNNs) To create novel thiazinan-4-one structures with desired properties.
Property Prediction QSAR & ADMET Prediction Models To computationally screen virtual compounds for biological activity and drug-likeness.

Exploration of Unconventional Reactivity Pathways

While cyclocondensation reactions are the cornerstone of thiazinan-4-one synthesis, future research will delve into unconventional reactivity to access novel derivatives and functionalize the core structure in innovative ways. This involves moving beyond traditional methods to explore modern synthetic transformations that offer new bond-forming strategies.

One promising area is the late-stage functionalization of the pre-formed thiazinan-4-one ring. Techniques such as C-H activation could allow for the direct introduction of substituents onto the aromatic ring or the aliphatic backbone of the molecule, bypassing the need for pre-functionalized starting materials. This approach provides a powerful tool for rapidly generating a library of analogs from a common intermediate.

Photoredox catalysis and electro-organic synthesis are other emerging fields that could unlock new reaction pathways. These methods use light or electricity, respectively, to generate highly reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with conventional thermal methods. For instance, these techniques could be used to forge new carbon-carbon or carbon-heteroatom bonds at various positions on the this compound scaffold. The reactivity of the exocyclic thione group, similar to that in rhodanines, also presents an opportunity for unique chemical transformations and multicomponent reactions. nih.gov

Table 3: Potential Unconventional Reactions for Thiazinan-4-one Functionalization

Reaction Type Potential Application Advantage
C-H Activation Direct arylation or alkylation of the phenyl ring or heterocyclic backbone. Bypasses the need for pre-functionalized substrates, increases synthetic efficiency.
Photoredox Catalysis Radical-mediated addition reactions to the scaffold. Mild reaction conditions, unique reactivity patterns.
Electro-organic Synthesis Oxidative or reductive cyclizations and functionalizations. Avoids chemical oxidants/reductants, high selectivity.
Click Chemistry Introduction of azide (B81097) or alkyne handles for bioconjugation. High efficiency, bio-orthogonality.
Ring-Opening/Ring-Closing Metathesis Synthesis of complex fused-ring systems containing the thiazinan-4-one core. Access to novel and complex molecular architectures.

Advanced Spectroscopic and Diffraction Techniques for Real-Time Reaction Monitoring and Structural Dynamics

A comprehensive understanding of a compound's structure and the mechanism of its formation is fundamental to advancing its chemistry. While standard techniques like NMR and IR spectroscopy are indispensable for final product characterization, they provide limited insight into the transient species and dynamics of a reaction. aip.org

The future in this domain lies in the application of advanced, time-resolved analytical methods. In-situ and operando spectroscopic techniques, such as FlowNMR and ReactIR (FTIR spectroscopy), allow for real-time monitoring of chemical reactions as they occur. researchgate.net By tracking the concentration of reactants, intermediates, and products over time, researchers can gain unprecedented mechanistic insights, identify reaction bottlenecks, and rapidly optimize conditions.

In parallel, advanced diffraction methods are crucial for elucidating the precise three-dimensional architecture of thiazinan-4-one derivatives. Single-crystal X-ray diffraction provides unambiguous structural confirmation, including stereochemistry and the conformation of the six-membered ring. scilit.combeilstein-journals.org This information is vital for understanding structure-activity relationships and for validating computational models. Powder X-ray diffraction (PXRD) can be used to study polymorphism, which is critical for pharmaceutical development. These techniques provide a static picture that complements the dynamic information obtained from real-time spectroscopy.

Table 4: Comparison of Traditional and Advanced Analytical Techniques

Technique Traditional Application Advanced Application
NMR Spectroscopy Final product structure confirmation (1H, 13C NMR). Real-time reaction monitoring (FlowNMR), studying dynamic conformational exchange (2D-NMR). nih.gov
IR Spectroscopy Functional group identification in the final product. Tracking reaction kinetics and intermediates in real-time (in-situ FTIR).
Mass Spectrometry Molecular weight determination of the final product. Identifying transient intermediates by coupling with rapid sampling techniques.
X-ray Diffraction Powder pattern for bulk material identification (PXRD). Unambiguous structure determination (single-crystal XRD), analysis of intermolecular interactions and crystal packing. nih.gov

Synergistic Approaches Combining Experimental and Computational Chemistry for Comprehensive Compound Understanding

The most profound advancements in understanding and utilizing this compound will emerge from the tight integration of experimental synthesis and computational chemistry. This synergistic approach, where theoretical predictions guide experimental design and experimental results validate and refine computational models, creates a powerful feedback loop for discovery.

Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.gov For example, DFT calculations can be used to:

Predict the most stable conformation of the thiazinan-4-one ring.

Model reaction mechanisms and calculate activation energies to determine the most likely reaction pathway.

Simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the interpretation of experimental spectra. researchgate.net

Elucidate the nature of intermolecular interactions observed in crystal structures. mdpi.com

These in silico experiments are significantly faster and less expensive than their laboratory counterparts. mdpi.comresearchgate.net Experimentalists can then use these theoretical predictions to design more effective experiments. For instance, if DFT predicts a specific intermediate in a reaction mechanism, experiments can be designed to trap and detect it. Similarly, if computational screening suggests a particular derivative will have high biological activity, that compound can be prioritized for synthesis and testing. This iterative cycle of prediction and validation accelerates the pace of research and leads to a more comprehensive understanding of the molecule's chemical behavior.

Table 5: Synergistic Workflow for Investigating Thiazinan-4-ones

Step Computational Method (Prediction) Experimental Method (Validation)
1. Structural Analysis DFT geometry optimization to find the lowest energy conformer. nih.gov Single-crystal X-ray diffraction to determine the solid-state structure. scilit.com
2. Spectroscopic Characterization Calculation of NMR chemical shifts and IR vibrational frequencies. Acquisition of experimental 1H-NMR, 13C-NMR, and FTIR spectra.
3. Reactivity Prediction Modeling of reaction pathways and calculation of transition state energies. Kinetic studies using in-situ spectroscopy to monitor reaction progress.
4. Property Design Molecular docking and QSAR to predict biological activity. mdpi.com In vitro biological assays to measure actual activity.

Q & A

Basic Research Question

  • FT-IR : Overlapping C=S and C=O stretches may require deconvolution or comparison with computed spectra (e.g., DFT).
  • ¹H NMR : Splitting patterns for CH₂ groups in the thiazinanone ring (δ 3.5–4.5 ppm) can overlap with solvent peaks; deuterated DMSO or CDCl₃ is recommended .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 273.74 for C₁₁H₁₂ClNO₃S derivatives) .**

How do substituents on the phenyl ring influence electronic properties of thiazinanone derivatives?

Advanced Research Question

  • Electron-withdrawing groups (e.g., 4-Cl): Increase electrophilicity of the thioxo group, enhancing reactivity in nucleophilic substitutions.
  • X-ray data : Substituted phenyl rings (e.g., 4-methylphenyl) show reduced dihedral angles (~70°) compared to unsubstituted analogs, altering π-π stacking interactions .
  • Hammett correlations : Linear free-energy relationships (LFERs) can quantify substituent effects on reaction rates (e.g., SNAr reactions) .**

How can reaction conditions be optimized to minimize by-products in thiazinanone synthesis?

Advanced Research Question

  • Solvent selection : Dry benzene minimizes hydrolysis of chloroacetyl chloride .
  • Catalyst : Triethylamine (1.2 equiv) ensures efficient deprotonation during cyclization .
  • Temperature : Reactions at 0–5°C reduce side reactions (e.g., dimerization), improving yields from ~60% to >85% .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates pure product .**

What intermolecular interactions stabilize the crystal lattice of thiazinanone derivatives?

Basic Research Question

  • Hydrogen bonds : C–H⋯O interactions (2.5–3.0 Å) form polymeric sheets parallel to the (011) plane .
  • Van der Waals forces : Aromatic stacking (3.3–3.5 Å spacing) between chlorophenyl groups contributes to lattice energy .
  • Software tools : PLATON and Mercury analyze packing diagrams and interaction networks .**

How do structural analogs (e.g., chlormezanone) differ in pharmacological activity compared to this compound?

Advanced Research Question

  • Functional groups : Chlormezanone’s 1,1-dioxide moiety increases polarity, enhancing CNS penetration (logP ~1.8 vs. ~2.5 for thioxo derivatives) .
  • Bioactivity : Thioxo groups in rhodanine analogs exhibit antimicrobial activity (MIC ~8 µg/mL against S. aureus), while sulfone derivatives like chlormezanone act as muscle relaxants .
  • SAR studies : Comparative molecular field analysis (CoMFA) can map substituent effects on target binding .**

What challenges arise in interpreting ¹H NMR spectra of thiazinanone derivatives?

Basic Research Question

  • Proton equivalence : CH₂ groups in the thiazinanone ring may appear as complex multiplets due to restricted rotation.
  • Solvent effects : DMSO-d₆ resolves aromatic proton splitting but may broaden NH signals .
  • Decoupling experiments : NOESY or COSY spectra clarify coupling patterns for adjacent protons .**

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.